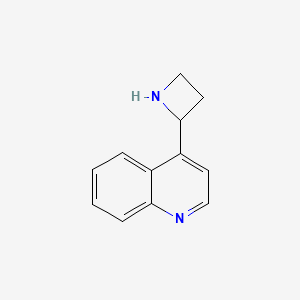
4-(Azetidin-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and azetidine. Quinoline is a bicyclic aromatic compound with a nitrogen atom in one of its rings, while azetidine is a four-membered ring containing a nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and anilines under basic conditions .
Industrial Production Methods: Industrial production of 4-(Azetidin-2-yl)quinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metals can be employed to enhance reaction efficiency . Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline.
Substitution: Nitroquinoline, halogenated quinoline.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Azetidin-2-yl)quinoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Azetidine: A four-membered ring compound with applications in medicinal chemistry.
Imidazoquinoline: A compound with similar structural features and biological activities, used in the development of antiviral and anticancer agents.
Uniqueness: 4-(Azetidin-2-yl)quinoline is unique due to its combined structural features of quinoline and azetidine, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
4-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-12/h1-5,7,12,14H,6,8H2 |
InChI-Schlüssel |
GMWDASKYZDXZML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



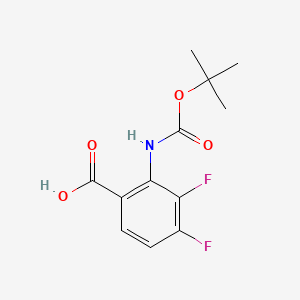
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)
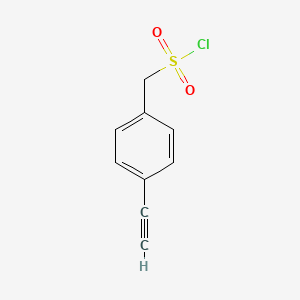

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)



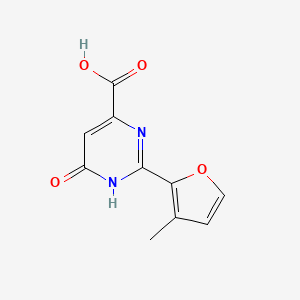
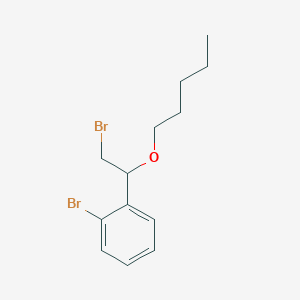
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
